molecular formula C16H22BrNO4S B13985310 Tert-butyl 3-(4-bromophenylsulfonyl)piperidine-1-carboxylate CAS No. 887590-15-0

Tert-butyl 3-(4-bromophenylsulfonyl)piperidine-1-carboxylate

Cat. No.: B13985310
CAS No.: 887590-15-0
M. Wt: 404.3 g/mol
InChI Key: MUGWXJXVKBPPHU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-bromophenylsulfonyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22BrNO4S It is a piperidine derivative that features a tert-butyl ester group, a bromophenylsulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-bromophenylsulfonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with bromophenylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base like sodium bicarbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-bromophenylsulfonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted piperidine derivatives.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

Tert-butyl 3-(4-bromophenylsulfonyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-bromophenylsulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylsulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related compounds.

    Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Used in the synthesis of biologically active compounds.

    Tert-butyl 4-(Bromomethyl)piperidine-1-carboxylate: Used in the synthesis of various piperidine derivatives.

Uniqueness

Tert-butyl 3-(4-bromophenylsulfonyl)piperidine-1-carboxylate is unique due to its combination of a bromophenylsulfonyl group and a piperidine ring, which provides specific chemical reactivity and potential biological activity. This makes it a valuable compound in the synthesis of complex molecules and the study of enzyme inhibition.

Properties

CAS No.

887590-15-0

Molecular Formula

C16H22BrNO4S

Molecular Weight

404.3 g/mol

IUPAC Name

tert-butyl 3-(4-bromophenyl)sulfonylpiperidine-1-carboxylate

InChI

InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-10-4-5-14(11-18)23(20,21)13-8-6-12(17)7-9-13/h6-9,14H,4-5,10-11H2,1-3H3

InChI Key

MUGWXJXVKBPPHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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